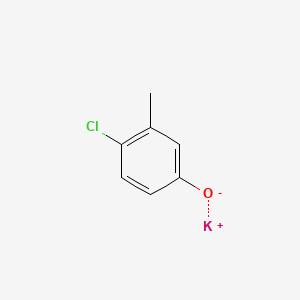

Potassium p-chloro-m-cresolate

CAS No.: 64601-05-4

Cat. No.: VC16952659

Molecular Formula: C7H6ClKO

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64601-05-4 |

|---|---|

| Molecular Formula | C7H6ClKO |

| Molecular Weight | 180.67 g/mol |

| IUPAC Name | potassium;4-chloro-3-methylphenolate |

| Standard InChI | InChI=1S/C7H7ClO.K/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 |

| Standard InChI Key | LWLZWMKAWVRECC-UHFFFAOYSA-M |

| Canonical SMILES | CC1=C(C=CC(=C1)[O-])Cl.[K+] |

Introduction

Chemical and Physical Properties

Potassium p-chloro-m-cresolate is characterized by distinct physicochemical properties that underpin its utility in various sectors. The compound appears as a white solid with a melting point of 63–65°C and a boiling point of 235°C . Its water solubility is moderate at 4 g/L at 20°C, and it exhibits a pH of 6.5 in aqueous solution, reflecting its weakly acidic phenolic origin . The logP value of its parent compound, p-chloro-m-cresol, is 3.1, indicating moderate lipophilicity, which likely influences the potassium salt’s behavior in biological systems .

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.67 g/mol | |

| Melting Point | 63–65°C | |

| Water Solubility (20°C) | 4 g/L | |

| pH (1 g/L solution) | 6.5 | |

| LogP (Parent Compound) | 3.1 |

The compound’s vapor pressure is negligible (<0.1 hPa at 20°C), reducing its volatility and inhalation risk . Its stability is compromised by exposure to oxidizing agents, brass, and copper alloys, necessitating storage below 30°C in inert environments .

Synthesis and Manufacturing

The synthesis of potassium p-chloro-m-cresolate involves the alkaline reaction of p-chloro-m-cresol with potassium hydroxide (KOH). This process yields the potassium phenolate through deprotonation of the hydroxyl group on the aromatic ring. The reaction is typically conducted in aqueous medium, followed by isolation and purification via crystallization or filtration.

Industrial-scale production adheres to stringent controls to minimize impurities, as residual reactants or byproducts could compromise antimicrobial efficacy or safety. Notably, the parent compound p-chloro-m-cresol is classified as a potent disinfectant, and its synthesis often precedes salt formation.

Applications in Pharmaceuticals and Cosmetics

Potassium p-chloro-m-cresolate’s primary application lies in its antimicrobial activity, which is leveraged in preservative systems for pharmaceuticals and cosmetics. Its mechanism of action involves disruption of microbial cell membranes and enzyme systems, a trait shared with phenolic disinfectants.

Pharmaceutical Preservatives

In injectable formulations and topical creams, potassium p-chloro-m-cresolate prevents microbial contamination at concentrations as low as 0.1–0.5%. Its efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) is well-documented, though its use in oral medications is limited due to gastrointestinal irritancy risks.

Cosmetic Products

The compound is employed in lotions, shampoos, and deodorants to extend shelf life. Regulatory guidelines cap its concentration at 0.2% in leave-on products to mitigate skin irritation, a precaution derived from studies on p-chloro-m-cresol .

Industrial and Agricultural Uses

Beyond personal care, potassium p-chloro-m-cresolate serves as a biocide in industrial water treatment and wood preservatives. Its stability in aqueous environments makes it suitable for cooling towers and pulp/paper manufacturing, where it controls biofilm formation at concentrations of 50–200 ppm.

In agriculture, the compound has been explored as a seed treatment fungicide, though its adoption remains limited compared to less phytotoxic alternatives. Field trials indicate efficacy against Fusarium spp. at application rates of 0.05–0.1 kg/ha, but soil persistence and non-target organism impacts require further study .

Regulatory Status and Guidelines

Potassium p-chloro-m-cresolate falls under regulatory frameworks governing biocidal products. In Canada, p-chloro-m-cresol and its derivatives are regulated under the Pest Control Products Act, which mandates labeling of concentrations >0.1% in consumer products. The U.S. EPA classifies p-chloro-m-cresol as a Category 3 toxicant for acute oral and dermal toxicity, reflecting moderate hazard potential .

The compound’s use in the European Union complies with Biocidal Products Regulation (BPR), requiring authorization for market placement. Environmental risk assessments highlight its persistence (logKoc = 2.8) and potential for bioaccumulation, necessitating effluent controls in industrial settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume